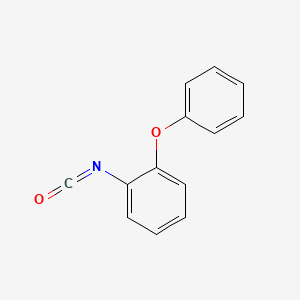

2-Phenoxyphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHQIPPONLLUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974788 | |

| Record name | 1-Isocyanato-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59377-20-7 | |

| Record name | 2-Phenoxyphenylisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59377-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyphenyl Isocyanate for Advanced Research

This guide provides an in-depth exploration of 2-Phenoxyphenyl isocyanate, a versatile aromatic isocyanate with significant potential in organic synthesis, medicinal chemistry, and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, reactivity, synthesis, and applications, with a strong emphasis on safety and practical experimental design.

Introduction: The Strategic Value of this compound

This compound belongs to the highly reactive class of organic isocyanates, characterized by the functional group -N=C=O.[1] Its unique structure, featuring a phenoxy substituent ortho to the isocyanate group, imparts specific steric and electronic properties that make it a valuable reagent. The phenoxy group can influence the reactivity of the isocyanate and introduce a bulky, lipophilic moiety into target molecules. This is particularly relevant in drug discovery, where the modification of lead compounds to enhance their pharmacological profiles is a key objective. The isocyanate group itself is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds, enabling its use as a versatile building block for creating diverse molecular architectures.[2]

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59377-20-7 | [3][4] |

| Molecular Formula | C₁₃H₉NO₂ | [3][4] |

| Molecular Weight | 211.22 g/mol | [3][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Density | 1.168 g/mL at 25 °C | [4] |

| Boiling Point | 162-164 °C at 14 Torr | [4] |

| Refractive Index | n²⁰/D 1.588 | [4] |

| Synonyms | 1-Isocyanato-2-phenoxybenzene, o-Phenoxyphenyl isocyanate | [4] |

Synthesis and Chemical Reactivity

Synthesis Pathway

Aromatic isocyanates like this compound are typically synthesized from the corresponding primary amine, in this case, 2-phenoxyaniline.[1] The most common laboratory and industrial method involves phosgenation, where the amine is treated with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[5]

Reaction Scheme:

-

2-Phenoxyaniline + COCl₂ (or (Cl₃CO)₂CO / Triphosgene) → this compound + 2 HCl

This reaction proceeds through a carbamoyl chloride intermediate.[1] Given the extreme toxicity of phosgene gas, the use of solid triphosgene in an inert solvent is the preferred method in a laboratory setting.[5]

Core Reactivity

The carbon atom of the isocyanate group is highly electrophilic and is readily attacked by nucleophiles. This reactivity is the cornerstone of its utility in synthesis.

-

Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically very fast, often diffusion-controlled, and does not require a catalyst.[2][6][7]

-

Reaction with Alcohols and Phenols: In the presence of a base catalyst, isocyanates react with alcohols and phenols to yield carbamates (urethanes).[1]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine and carbon dioxide gas.[1][7] The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. This reactivity with moisture necessitates handling and storage under anhydrous conditions.

Applications in Drug Development and Medicinal Chemistry

The unique properties of this compound make it a valuable tool for medicinal chemists. Isocyanates, in general, are seeing increasing use in the development of advanced pharmaceuticals, from novel drug entities to sophisticated drug delivery systems.[8][9]

-

Scaffold Decoration and SAR Studies: this compound can be used to introduce the 2-phenoxyphenylurea or 2-phenoxyphenylcarbamate moiety into a drug candidate. This allows for the systematic exploration of the structure-activity relationship (SAR). The bulky and lipophilic nature of the phenoxy group can be exploited to probe binding pockets of target proteins for favorable hydrophobic interactions.

-

Formation of Bioactive Ureas and Carbamates: Many biologically active compounds, including kinase inhibitors and enzyme modulators, feature urea or carbamate linkages. The reaction of this compound with an amine- or hydroxyl-containing lead compound provides a straightforward method for generating libraries of potential drug candidates.

-

Polymer-Based Drug Delivery: Isocyanates are the fundamental building blocks of polyurethanes.[10][11] While this compound is a monoisocyanate, the principles of its reactivity are applicable to the design of polyurethane-based drug delivery systems, which can be used for controlled-release formulations.[9][10]

Safety and Handling Protocols

Aromatic isocyanates are hazardous compounds and must be handled with stringent safety precautions.[12][13]

5.1. Hazard Summary

This compound is classified as:

-

Harmful if swallowed (H302)[14]

-

Harmful in contact with skin (H312)[14]

-

Causes skin irritation (H315)[14]

-

Causes serious eye irritation (H319)[14]

-

Harmful if inhaled (H332)[14]

-

May cause respiratory irritation (H335)[14]

The most significant health risk associated with isocyanates is sensitization .[12][15] Repeated exposure, even at very low levels, can lead to the development of an allergy. Once sensitized, an individual may experience a severe, life-threatening asthma-like reaction upon subsequent exposure to even minute quantities of the substance.[12][16]

5.2. Mandatory Handling Procedures

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute to prevent inhalation exposure.[12]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture, amines, alcohols, and bases.

-

Spill and Waste Management: Have a spill kit ready that includes an isocyanate-neutralizing solution (e.g., a mixture of water, detergent, and sodium carbonate). All waste contaminated with isocyanate must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional guidelines.[12]

5.3. First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[17]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol details a representative synthesis of a disubstituted urea from this compound and a primary amine (e.g., benzylamine). This reaction is a cornerstone of its application in medicinal chemistry.

6.1. Materials and Equipment

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Septa and needles for inert atmosphere techniques

-

Nitrogen or Argon gas supply

6.2. Step-by-Step Procedure

-

Preparation: Under an inert atmosphere of nitrogen, add benzylamine (1.0 equivalent) to a round-bottom flask containing anhydrous DCM.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via syringe.

-

Reaction Monitoring: The reaction is typically rapid and exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purification: The resulting crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Workflow Visualization

Caption: Workflow for the synthesis of a disubstituted urea.

References

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

-

Patsnap. (2025). How Isocyanates Define New Frontiers in Healthcare?. [Link]

-

Unknown Source. (2025). How to Safely Handle Isocyanates?. [Link]

-

ScienceDirect. (n.d.). Urea Formation. [Link]

-

National Institutes of Health (NIH). (n.d.). The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

-

California Department of Public Health (CDPH). (2014). Isocyanates: Working Safely. [Link]

-

Semantic Scholar. (2023). The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2'-Deoxycytidine-5'-monophosphate. [Link]

-

Wikipedia. (n.d.). Isocyanate. [Link]

-

Georganics. (n.d.). This compound - High purity. [Link]

-

Georganics. (2011). SAFETY DATA SHEET this compound. [Link]

-

Oakwood Chemical. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. poliuretanos.net [poliuretanos.net]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 9. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]

- 10. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. This compound - High purity | EN [georganics.sk]

- 15. benchchem.com [benchchem.com]

- 16. cdph.ca.gov [cdph.ca.gov]

- 17. georganics.sk [georganics.sk]

Synthesis and Characterization of 2-Phenoxyphenyl Isocyanate: A Guide for the Modern Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyphenyl isocyanate (CAS No. 59377-20-7) is a valuable chemical intermediate characterized by a reactive isocyanate functional group appended to a phenoxyphenyl scaffold.[1][2] This structure makes it a versatile building block for the synthesis of a wide range of compounds, including novel ureas, carbamates, and other heterocyclic systems with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven overview of the synthesis and detailed characterization of this compound, designed for researchers and drug development professionals. We will explore two primary synthetic routes, delving into the causality behind procedural choices, and present a detailed, self-validating protocol for a robust, phosgene-free synthesis. The guide concludes with a systematic approach to the analytical characterization required to confirm the structure and purity of the final product.

Critical Safety & Handling of Isocyanates

Before any experimental work commences, it is imperative to understand and mitigate the significant health risks associated with isocyanates. The isocyanate functional group is highly reactive and poses considerable hazards.

1.1. Inherent Hazards this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][3] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][3] The primary and most severe long-term risk associated with isocyanate exposure is sensitization.[4] Initial exposure can lead to an allergic reaction, and subsequent, even minimal, exposures can trigger severe asthma attacks, which can be fatal.[4]

1.2. Mandatory Safety Protocols A combination of engineering controls and personal protective equipment (PPE) is essential for safe handling.

-

Engineering Controls: All manipulations of this compound and its precursors must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6] An eyewash station and safety shower must be readily accessible.[3][7]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: In addition to a fume hood, a respirator with an organic vapor cartridge may be required, particularly when handling larger quantities or during transfers.[7][8]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[5][6]

-

Hand and Body Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber, as thin latex gloves are unsuitable) and a lab coat are required.[7][8] For larger scale work, disposable coveralls should be considered.[7]

-

-

Emergency Response:

-

Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

-

Skin Contact: Instantly wash the affected area with copious amounts of soap and water.[3][5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3]

-

Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Do not use solvents for cleanup of exposed skin.[6]

-

Strategic Selection of a Synthetic Pathway

The synthesis of aryl isocyanates can be approached through several established methods. The choice of pathway is a critical decision dictated by laboratory scale, safety infrastructure, and the availability of starting materials. We will consider two primary, mechanistically distinct routes to this compound.

2.1. Method 1: The Curtius Rearrangement (Phosgene-Free) The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[9] Discovered by Theodor Curtius, this reaction is exceptionally valuable in a laboratory setting because it completely avoids the use of highly toxic phosgene gas and its derivatives.[9][10] The reaction proceeds through a concerted mechanism, ensuring the retention of configuration at any migrating chiral centers, a feature of significant interest in complex molecule synthesis.[9]

-

Causality: For research and development, where safety and versatility are paramount, the Curtius rearrangement is the superior choice. Its starting material, 2-phenoxybenzoic acid, is readily available. The primary hazard lies in the handling of the intermediate acyl azide, which can be explosive and requires careful temperature control, but this is a manageable risk with proper laboratory technique.

2.2. Method 2: Phosgenation of 2-Phenoxyaniline The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, is the most common industrial method for isocyanate production.[11][12] The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

-

Causality: While highly efficient, this method's reliance on phosgene—a severe respiratory toxin—makes it less suitable for standard academic or pharmaceutical research labs that are not specifically equipped for handling such hazardous gases. Triphosgene, a solid, offers a safer alternative to gaseous phosgene but still requires extreme caution as it decomposes to phosgene upon heating or in the presence of nucleophiles.[13][14] The starting material for this route is 2-phenoxyaniline.[15][16]

Diagram 1: Synthetic Pathways to this compound

Caption: Comparison of the phosgene-free Curtius rearrangement and the traditional phosgenation route.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol details the synthesis of this compound from 2-phenoxybenzoic acid. It is designed to be self-validating by providing clear procedural steps and expected outcomes.

3.1. Step 1: Synthesis of 2-Phenoxybenzoyl Chloride

-

Rationale: The carboxylic acid must first be activated to facilitate reaction with the azide nucleophile. Conversion to the acyl chloride is a highly efficient activation method. Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying the workup.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-phenoxybenzoic acid (1 equiv.).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Add oxalyl chloride (1.5 equiv.) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting 2-phenoxybenzoyl chloride is a crude oil or low-melting solid and is typically used in the next step without further purification.

-

3.2. Step 2: Formation of 2-Phenoxybenzoyl Azide

-

Rationale: The acyl azide is formed via nucleophilic acyl substitution, where the azide ion displaces the chloride from the acyl chloride. This reaction is typically fast and high-yielding.

-

Procedure:

-

Dissolve the crude 2-phenoxybenzoyl chloride from the previous step in anhydrous acetone.

-

In a separate flask, dissolve sodium azide (NaN₃, 1.5 equiv.) in a minimal amount of water and add it to the acetone solution dropwise while cooling in an ice bath (0 °C).

-

Stir the biphasic mixture vigorously at 0 °C for 1 hour.

-

Pour the reaction mixture into a separatory funnel containing ice-cold water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Carefully concentrate the solution under reduced pressure at low temperature (<30 °C). Caution: Acyl azides can be thermally unstable and potentially explosive. Do not heat excessively or concentrate to complete dryness. The resulting azide is typically used immediately.

-

3.3. Step 3: Thermal Rearrangement to this compound

-

Rationale: Upon heating, the acyl azide undergoes the Curtius rearrangement, losing a molecule of dinitrogen gas to form the target isocyanate. The choice of a high-boiling, inert solvent is crucial for maintaining the required reaction temperature safely.

-

Procedure:

-

Dissolve the crude 2-phenoxybenzoyl azide in a high-boiling inert solvent such as anhydrous toluene.

-

Heat the solution gently under a nitrogen atmosphere. Vigorous evolution of nitrogen gas should be observed. A common temperature range is 80-110 °C.[10]

-

Continue heating until gas evolution ceases (typically 1-2 hours). The reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless or pale yellow oil.

-

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a comprehensive validation of the final product.

Diagram 2: Characterization Workflow for this compound

Caption: A systematic workflow for the analytical validation of the synthesized product.

4.1. Infrared (IR) Spectroscopy This is the most direct and rapid method for confirming the successful formation of the isocyanate.

-

Expected Result: The spectrum will be dominated by a very strong, sharp, and characteristic absorption band for the asymmetric stretch of the isocyanate (-N=C=O) functional group. This peak is typically found in the 2240-2280 cm⁻¹ region.[17] Its presence is unambiguous evidence of a successful reaction.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the 9 protons of the two phenyl rings. The integration of this region should correspond to 9H.

-

¹³C NMR: The spectrum will display signals for all 13 carbons. The most diagnostic peak is the carbon of the isocyanate group (-N=C=O), which is expected to appear in the 120-130 ppm range. Other signals will correspond to the aromatic carbons of the phenoxy and isocyanate-bearing rings.

4.3. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the product.

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (C₁₃H₉NO₂), which is 211.22 g/mol .[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 1: Summary of Key Physical and Spectroscopic Data

| Property | Expected Value/Observation | Reference |

| Molecular Formula | C₁₃H₉NO₂ | [2] |

| Molecular Weight | 211.22 g/mol | [2] |

| Appearance | Colorless to pale yellow oil/liquid | [18] |

| IR Absorption (-N=C=O) | ~2240-2280 cm⁻¹ (very strong, sharp) | [17] |

| ¹³C NMR (-N=C=O) | ~120-130 ppm | - |

| Mass Spectrum (M⁺) | m/z = 211 | [2] |

Conclusion and Future Perspectives

This guide has detailed a robust and safety-conscious approach to the synthesis and characterization of this compound, prioritizing the phosgene-free Curtius rearrangement for laboratory-scale preparations. The provided experimental protocol, coupled with a systematic characterization workflow, offers researchers a reliable method for obtaining and validating this important chemical intermediate. The high reactivity of the isocyanate moiety makes this compound an attractive starting point for constructing diverse molecular architectures, promising continued relevance in the fields of synthetic organic chemistry, drug discovery, and the development of advanced materials.

References

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]

-

Health and Safety Executive (HSE). (2024). Construction hazardous substances: Isocyanates. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Georganics Ltd. (2011). Safety Data Sheet: this compound. Retrieved from [Link]

-

Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate? ACS Omega, 9(9), 11168–11180. Published by the American Chemical Society. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. Retrieved from [Link]

-

Nowick, J. S., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. Retrieved from [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7672, Phenyl isocyanate. Retrieved from [Link]

-

Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate?. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. georganics.sk [georganics.sk]

- 4. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 5. lakeland.com [lakeland.com]

- 6. hse.gov.uk [hse.gov.uk]

- 7. cdph.ca.gov [cdph.ca.gov]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. 2-フェノキシアニリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Analytical Fingerprint of 2-Phenoxyphenyl Isocyanate: A Spectroscopic Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed spectroscopic analysis of 2-phenoxyphenyl isocyanate, a key reagent in synthetic chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes high-quality predicted spectral data to offer a thorough interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, grounded in established spectroscopic principles and data from analogous compounds, provides a robust framework for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₉NO₂) is an aromatic compound featuring a phenyl group ether-linked to a phenyl isocyanate moiety at the ortho position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for monitoring its reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard deuterated solvent like CDCl₃ are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, arising from the nine protons on the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing isocyanate group and the electron-donating phenoxy group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-6' | 7.35 - 7.45 | Doublet of doublets | 1H |

| H-3', H-5' | 7.10 - 7.25 | Multiplet | 2H |

| H-4' | 6.95 - 7.05 | Triplet | 1H |

| H-3 | 6.85 - 6.95 | Doublet of doublets | 1H |

| H-4, H-5, H-6 | 7.25 - 7.35 | Multiplet | 4H |

Note: The numbering of the protons is based on standard IUPAC nomenclature for substituted benzenes.

Interpretation:

-

The protons on the phenyl ring bearing the isocyanate group are expected to be deshielded and appear at a lower field compared to the protons on the phenoxy ring.

-

The ortho- and para-protons to the isocyanate group will be the most deshielded.

-

The protons on the phenoxy ring will be influenced by the electron-donating nature of the ether oxygen, leading to slightly more shielded signals.

-

The complex splitting patterns (multiplets, doublets of doublets) arise from the coupling between adjacent non-equivalent protons on the aromatic rings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Thirteen distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Isocyanate) | 125 - 130 |

| C-1' | 155 - 160 |

| C-2' | 120 - 125 |

| C-3' | 128 - 132 |

| C-4' | 123 - 127 |

| C-5' | 128 - 132 |

| C-6' | 118 - 122 |

| C-1 | 150 - 155 |

| C-2 | 115 - 120 |

| C-3 | 129 - 133 |

| C-4 | 124 - 128 |

| C-5 | 129 - 133 |

| C-6 | 119 - 123 |

Note: The numbering of the carbons is based on standard IUPAC nomenclature.

Interpretation:

-

The isocyanate carbonyl carbon is expected to have a characteristic chemical shift in the range of 125-130 ppm.

-

The carbons directly attached to the oxygen and nitrogen atoms (C-1' and C-1) will be significantly deshielded.

-

The remaining aromatic carbons will appear in the typical range of 115-135 ppm, with their specific shifts influenced by the substituents.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data using appropriate software to obtain the final spectra.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the very strong and characteristic absorption of the isocyanate group.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O asymmetric stretch | 2240 - 2280 | Very Strong |

| C=C aromatic stretch | 1580 - 1620 | Medium - Strong |

| C-O-C asymmetric stretch | 1200 - 1260 | Strong |

| C-H aromatic stretch | 3030 - 3080 | Medium |

| C-H aromatic out-of-plane bend | 690 - 900 | Strong |

Interpretation:

-

The most prominent feature in the IR spectrum will be the intense, sharp peak between 2240 and 2280 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=O group. This is a definitive indicator of the presence of an isocyanate.

-

Multiple bands in the 1580-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

-

A strong absorption in the 1200-1260 cm⁻¹ range is indicative of the asymmetric C-O-C stretching of the diaryl ether linkage.

-

Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹.

-

Strong bands in the fingerprint region (690-900 cm⁻¹) are due to the out-of-plane C-H bending of the substituted benzene rings and can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound, which is 211.22 g/mol . This peak should be readily observable.

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to be initiated by the loss of the isocyanate group or cleavage of the ether linkage.

-

Loss of NCO: A significant fragment would be observed at m/z 168, corresponding to the [M - NCO]⁺ ion (the phenoxyphenyl cation).

-

Cleavage of the Ether Bond: Cleavage of the C-O bond can lead to fragments corresponding to the phenoxy cation (m/z 93) and the isocyanatophenyl cation (m/z 118).

-

Loss of CO from the Isocyanate: The molecular ion may lose a neutral CO molecule to give a fragment at m/z 183.

-

Further Fragmentation of the Phenyl Rings: The aromatic rings can undergo further fragmentation, leading to smaller characteristic ions.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer's ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to mass analysis.

Data Acquisition (Electron Ionization - EI):

-

Use a standard electron ionization (EI) source with an ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

The resulting spectrum will show the molecular ion and various fragment ions.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. While this guide is based on predicted data, the outlined spectral features and interpretation provide a strong and reliable foundation for researchers and scientists to confidently identify and assess the purity of this important chemical compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data in a laboratory setting.

References

-

NMRDB.org: An open-source database for the prediction of NMR spectra. [Link]

-

ChemAxon NMR Predictor: A software tool for the prediction of NMR spectra. [Link]

-

ACD/Labs NMR Predictors: A suite of software for NMR prediction and analysis. [Link]

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra for many compounds. [Link]

-

SpectraBase: A comprehensive spectral database. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Reactivity of 2-Phenoxyphenyl Isocyanate with Nucleophiles: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the reactivity of 2-phenoxyphenyl isocyanate with a range of common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing these reactions, offering both theoretical understanding and practical, field-proven insights. We will explore the mechanistic underpinnings, kinetic considerations, and catalytic influences that are critical for the successful application of this versatile reagent in synthesis and bioconjugation.

Introduction to this compound

This compound is an aromatic isocyanate characterized by the presence of a phenoxy group at the ortho position of the phenyl ring.[1][2] This substitution pattern imparts unique steric and electronic properties that influence its reactivity profile. The core of its reactivity lies in the highly electrophilic carbon atom of the isocyanate (-N=C=O) functional group, making it a prime target for nucleophilic attack.[3][4] Understanding the nuances of its interactions with nucleophiles is paramount for its effective use in the synthesis of a diverse array of molecules, from polyurethanes to complex pharmaceutical intermediates.[5]

The general order of reactivity for isocyanates with common nucleophiles is a critical starting point for any synthetic consideration:

Primary Amines > Secondary Amines > Alcohols ≈ Primary Thiols > Water [3]

This hierarchy is governed by the nucleophilicity and steric accessibility of the attacking atom. The subsequent sections of this guide will dissect the reactions with key nucleophilic classes in detail.

General Reaction Mechanism

The fundamental reaction between an isocyanate and a nucleophile (containing an active hydrogen) proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate, to yield the final stable adduct.

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reactivity with Specific Nucleophiles

Reaction with Amines: Formation of Ureas

The reaction of this compound with primary and secondary amines is a rapid and typically exothermic process that yields substituted ureas.[6][7][8][9] This reaction is often so fast at room temperature that it proceeds to completion without the need for a catalyst.[10] The high reactivity is attributed to the strong nucleophilicity of the amine nitrogen.

The resulting diaryl ureas are of significant interest in medicinal chemistry, with many exhibiting potent biological activities.[6] The synthesis is generally straightforward, involving the dropwise addition of the isocyanate to a solution of the amine in an inert aprotic solvent like dichloromethane or tetrahydrofuran.

Reaction with Alcohols: Formation of Urethanes (Carbamates)

The reaction with alcohols produces urethanes (also known as carbamates), a fundamental linkage in polyurethane chemistry.[4][11] This reaction is generally slower than the reaction with amines and often requires catalysis to proceed at a practical rate.[12] The choice of catalyst is critical and can significantly influence the reaction kinetics and selectivity.

Common catalysts for the isocyanate-alcohol reaction include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds, such as dibutyltin dilaurate (DBTDL).[13][14][15] The catalytic mechanism can vary, with tertiary amines often functioning through a concerted termolecular mechanism, while anionic catalysts operate via a stepwise mechanism.[13] It is important to note that the reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[11]

Reaction with Water: Hydrolysis and Subsequent Reactions

The reaction of this compound with water is a multi-step process. The initial nucleophilic attack of water on the isocyanate forms an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield an amine and carbon dioxide gas.[4][16][17]

The amine generated in situ is highly reactive towards another molecule of the isocyanate, leading to the formation of a symmetrically disubstituted urea. This secondary reaction is often faster than the initial hydrolysis, especially in non-aqueous environments with trace amounts of water. This reactivity is a critical consideration in handling and storage of isocyanates, as atmospheric moisture can lead to the formation of insoluble urea byproducts.[18]

Caption: A typical experimental workflow for isocyanate reactions.

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an in-situ FTIR probe with n-butanol (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the alcohol solution and stir.

-

Initiate Monitoring: Begin data acquisition with the in-situ FTIR spectrometer to establish a baseline spectrum. The characteristic isocyanate peak appears around 2270-2250 cm⁻¹. [19]4. Isocyanate Addition: Dissolve this compound (1.0 eq) in anhydrous toluene and add it to the dropping funnel. Add the isocyanate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the reaction temperature at 25°C.

-

Reaction Monitoring: Continuously monitor the disappearance of the isocyanate peak and the appearance of the urethane carbonyl peak (around 1730-1700 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹). The reaction is considered complete when the isocyanate peak is no longer detectable. [19]6. Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This self-validating protocol ensures that the reaction progress is quantitatively monitored in real-time, allowing for precise determination of the reaction endpoint and minimizing the formation of side products.

Conclusion

This compound is a valuable reagent with a well-defined, yet nuanced, reactivity profile. Its reactions with nucleophiles are predictable based on general chemical principles, but are also influenced by steric and electronic factors specific to its structure. A thorough understanding of its reactivity with amines, alcohols, water, and thiols, coupled with the use of appropriate catalysts and reaction monitoring techniques, is essential for its successful application in research and development. This guide provides the foundational knowledge and practical insights necessary to harness the synthetic potential of this versatile isocyanate.

References

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner J. Blank. Available at: [Link]

- Catalysis in Isocyanate Reactions. J. W. Britain, P. G. Gemeinhardt. Journal of Applied Polymer Science.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. J. R. Raspoet, G. Geuskens, P. D. D. de la Brassinne. The Journal of Physical Chemistry A.

- Kinetics of Reactions of Blocked Isocyan

- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylaceton

- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.

-

Isocyanate Reactions. Mettler Toledo. Available at: [Link]

- A laboratory comparison of analytical methods used for isocyanates.

- Detection techniques for air-borne isocyanates based on fluorescent deriv

- Method of detecting isocyanates.

- Mechanism of nucleophilic addition between isocyanate and thiol...

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

-

Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration. Available at: [Link]

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

-

This compound. Georganics. Available at: [Link]

- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C

- Catalyzed reaction of isocyanates (RNCO)

- Reactivity of isocyanates with urethanes: Conditions for allophanate form

- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C

- Homogeneous isocyanate- and catalyst-free synthesis of polyurethanes in aqueous media.

- Method for making carbamates, ureas and isocyanates.

- Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters.

- Polyurethane synthesis via isocyanate-and phosgene-free...

- Decoding isocyanates: A deep dive into isocyan

- Isocyan

- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

- of the reaction between. AUB ScholarWorks.

- Reactions of isocyanates and various nucleophiles including hydroxyl,...

- Reaction of Isocyanates with amines.

- 1.2.

- The Rates of Reaction of Isocyanates with Alcohols. I. Phenyl Isocyanate with 1- and 2-Butanol1 Experimental. ElectronicsAndBooks.

- A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis. Benchchem.

- A Comparative Analysis of Isocyanate Reactivity: 2-Methyl-4-nitrophenyl Isocyanate vs.

- 2-PHENOXYPHENYL ISOCYAN

- Catalysts for reaction between an isocyanate and an alcohol.

- Nucleophilic Isocyan

- Catalyzed Reaction of Isocyanates (RNCO)

- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers (RSC Publishing).

- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.

- The Role of Isocyanates in Modern Pharmaceuticals.

- Biobased thermoplastic polyurethanes synthesized by isocyanate-based and isocyan

- Isocyanates in Water-Based Coatings: Efficiency and Applications.

- Mechanism of Isocyanate Reactions with Ethanol.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 10. poliuretanos.net [poliuretanos.net]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. benchchem.com [benchchem.com]

- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. wernerblank.com [wernerblank.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. doxuchem.com [doxuchem.com]

- 18. Isocyanates in Water-Based Coatings: Efficiency and Applications [eureka.patsnap.com]

- 19. mt.com [mt.com]

2-Phenoxyphenyl Isocyanate: An In-depth Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-Phenoxyphenyl Isocyanate

This compound (CAS No. 59377-20-7) is a reactive organic compound widely utilized in various research and development applications.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates stringent safety measures. The core of its reactivity lies in the isocyanate functional group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and water.[3] This high reactivity is the basis for its synthetic applications but also presents considerable health and safety risks.

Health Hazards

Exposure to this compound can lead to a range of adverse health effects, from mild irritation to severe, long-term conditions.[4] It is classified as harmful if swallowed, inhaled, or in contact with skin.[5][6]

-

Respiratory Sensitization: A primary concern with isocyanates is their potential to cause respiratory sensitization.[4] Initial exposure may lead to irritation of the nose, throat, and lungs, presenting as coughing, wheezing, and shortness of breath.[4][7] Subsequent exposures, even at very low concentrations, can trigger severe asthma-like attacks in sensitized individuals.[8][9] This sensitization can be permanent.[8]

-

Skin Irritation and Sensitization: Direct contact can cause skin irritation, rashes, blistering, and reddening.[5][8] Prolonged or repeated exposure can lead to allergic skin reactions and dermatitis.

-

Eye Damage: The compound is a serious eye irritant and can cause significant damage upon contact.[5][10]

-

Systemic Effects: While acute toxicity is a primary concern, chronic exposure to isocyanates may lead to long-term health issues, including potential damage to the liver and kidneys.[4] Some isocyanates are also suspected of causing cancer.[4]

Physicochemical and Reactivity Hazards

Understanding the chemical properties of this compound is fundamental to its safe handling.

-

Reactivity with Water: Isocyanates react with water to form unstable carbamic acids, which then decompose to form an amine and carbon dioxide gas.[3] In a sealed container, this can lead to a dangerous buildup of pressure and potential rupture.[9][11]

-

Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, and bases.[3][5] Contact with these substances can lead to vigorous, exothermic reactions.

-

Thermal Decomposition: During a fire, this compound can decompose to release irritating and toxic gases, including carbon oxides and nitrogen oxides.[5]

Core Principles of Safe Handling

A multi-layered approach to safety, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure prevention.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] Local exhaust ventilation should be designed to capture vapors at the source.

-

Process Enclosure: Whenever feasible, use enclosed systems for reactions and transfers to minimize the potential for aerosol or vapor release.[14]

Standard Operating Procedures (SOPs)

Clear and robust SOPs are critical for ensuring consistent and safe handling practices.

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[9]

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[13] Always wash hands and face thoroughly after handling and before breaks.[15]

-

Minimizing Quantities: Keep the amount of this compound in the immediate work area to a minimum.

Personal Protective Equipment (PPE): A Critical Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[16]

| PPE Category | Specification | Rationale |

| Respiratory Protection | A full-face respirator with organic vapor cartridges is recommended.[16][17] In situations with high concentrations or when spraying, an air-line respirator or self-contained breathing apparatus (SCBA) may be necessary.[11] | Protects against inhalation of harmful vapors and prevents sensitization.[8] Full-face respirators also offer eye and face protection. |

| Hand Protection | Chemically resistant gloves such as nitrile, butyl, or neoprene rubber should be worn.[16][17] Thin latex gloves are not suitable. | Prevents skin contact and absorption. |

| Eye Protection | Chemical safety goggles or a full-face shield are mandatory.[15][16] | Protects eyes from splashes and irritation.[5] |

| Protective Clothing | A lab coat, disposable coveralls, or a chemical-resistant apron should be worn to protect the skin.[8][15] | Prevents accidental skin contact.[9] |

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and restrict access.[8][18]

-

Ventilate: Increase ventilation to the area, if safe to do so.[19]

-

Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment and Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[9][11] Do not use sawdust or other combustible materials.[9]

-

Neutralization: Once absorbed, treat the material with a neutralization solution. Commercially available isocyanate neutralizers are recommended.[8] Alternatively, a solution of 5-10% sodium carbonate and 0.2-2% liquid detergent in water, or a 3-8% ammonia solution with detergent can be used.[19]

-

Collection and Disposal: Carefully collect the neutralized material into an open-top container.[11] Do not seal the container tightly, as carbon dioxide may still be evolving.[19] The container should be moved to a well-ventilated area for 24-48 hours before being sealed for disposal.[9]

-

Decontamination: Decontaminate the spill area with the neutralization solution, allowing it to stand for at least 10 minutes before wiping clean.[19]

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

First Aid Measures

Immediate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing and discard it.[9] Seek medical attention if irritation persists.[13] |

| Eye Contact | Immediately flush the eyes with running water for at least 15-30 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Wash the mouth out with water.[5] Seek immediate medical attention.[5] |

Long-Term Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[9][11] Refrigeration may be recommended; consult the supplier's instructions.[5]

-

Container Integrity: Keep containers tightly closed when not in use to prevent moisture contamination.[13] Store in a locked area to restrict access.[8][13]

-

Incompatible Materials: Store separately from incompatible materials such as water, strong bases, and strong oxidizers.[11]

Visualizing Safety Workflows

Chemical Incompatibility Diagram

Caption: Chemical incompatibility of this compound.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a this compound spill.

Conclusion

This compound is a valuable reagent in research and development, but its significant hazards demand a thorough understanding and implementation of rigorous safety protocols. By prioritizing engineering controls, adhering to well-defined handling procedures, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.

- Government of Canada. (2022). Isocyanates: Control measures guideline.

- Safe Work Australia. (2020). Guide to Handling Isocyanates.

- Transport Canada. (2025). Isocyanates – A family of chemicals.

- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.

- American Chemistry Council. (n.d.). Emergency Response.

- Unknown. (n.d.). Procedures for Minor Spills of Isocyanates.

- Georganics. (2011). This compound Safety Data Sheet.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- Georganics. (n.d.). This compound - High purity.

- Unknown. (n.d.). chemical label this compound.

- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Conier Chem&Pharma Limited. (n.d.). This compound. ECHEMI.

- BASF. (2025). Safety Data Sheet - LUPRANATE®5020 ISOCYANATE.

- ChemicalBook. (2023). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.

- Unknown. (2025). How to Safely Handle Isocyanates?.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Australian Government Department of Health. (2015). Isocyanates: Human health tier II assessment.

- NOAA. (n.d.). PHENYL ISOCYANATE. CAMEO Chemicals.

- Unknown. (2025). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Phenyl isocyanate Safety Data Sheet.

- Patsnap Eureka. (2025). Isocyanate Safety Protocols in Workplace Environments.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. safework.nsw.gov.au [safework.nsw.gov.au]

- 5. georganics.sk [georganics.sk]

- 6. chemical-label.com [chemical-label.com]

- 7. chemicals.basf.com [chemicals.basf.com]

- 8. Control measures guide - Canada.ca [canada.ca]

- 9. actsafe.ca [actsafe.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Isocyanates – A family of chemicals [tc.canada.ca]

- 12. icheme.org [icheme.org]

- 13. echemi.com [echemi.com]

- 14. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]

- 15. lakeland.com [lakeland.com]

- 16. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 17. compositesone.com [compositesone.com]

- 18. Emergency Response - American Chemistry Council [americanchemistry.com]

- 19. safetyinnumbers.ca [safetyinnumbers.ca]

An In-depth Technical Guide to the Solubility of 2-Phenoxyphenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-phenoxyphenyl isocyanate, a key intermediate in various synthetic applications. An understanding of its behavior in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delineates the theoretical principles governing the solubility of this molecule, leveraging Hansen Solubility Parameters (HSPs) to predict its compatibility with a range of common organic solvents. Furthermore, detailed, field-proven experimental protocols for the quantitative determination of its solubility are provided, ensuring scientific integrity and reproducibility. This guide is intended to be a vital resource for researchers, enabling informed solvent selection and fostering a deeper understanding of the physicochemical properties of this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 59377-20-7, Molecular Formula: C₁₃H₉NO₂) is a versatile bifunctional molecule characterized by a phenoxy group and a highly reactive isocyanate moiety.[1] This unique structure makes it a valuable building block in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and specialized polymers. The isocyanate group readily participates in nucleophilic addition reactions, forming stable urethane and urea linkages, which are fundamental to many chemical transformations.

The successful application of this compound in any synthetic or formulation workflow is critically dependent on its solubility in the chosen solvent system. Proper solvent selection not only ensures a homogeneous reaction medium, thereby enhancing reaction kinetics and yield, but also plays a crucial role in downstream processes such as crystallization, purification, and product formulation. Conversely, poor solubility can lead to reaction failures, precipitation issues, and difficulties in handling and analysis. This guide, therefore, aims to provide a detailed technical overview of the solubility of this compound, combining theoretical predictions with practical experimental methodologies.

Theoretical Framework for Solubility

The age-old chemical principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is more rigorously quantified through the use of solubility parameters, with the Hansen Solubility Parameter (HSP) model being a particularly powerful tool for predicting the compatibility of a solute with various solvents.

Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Every solvent and solute can be characterized by a unique set of these three parameters. The principle of HSPs states that substances with similar δD, δP, and δH values are more likely to be miscible.

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The structure of this compound can be deconstructed into the following functional groups: two phenyl rings, one ether linkage, and one isocyanate group. Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1. For validation, these can be compared to the known HSPs of its structural analogues, bis-(m-phenoxyphenyl) ether and phenyl isocyanate.[1][5][6][7][8][9]

Table 1: Estimated Hansen Solubility Parameters for this compound and its Analogues

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 19.2 | 5.5 | 4.0 |

| bis-(m-Phenoxyphenyl) ether | 19.6 | 3.1 | 5.1 |

| Phenyl isocyanate | 18.6 | 7.0 | 4.0 |

Hansen Solubility Parameters of Common Organic Solvents

To facilitate the prediction of solubility, Table 2 provides the Hansen Solubility Parameters for a range of common organic solvents.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| n-Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

Solvent Classification and Isocyanate Reactivity

Beyond the thermodynamic considerations of solubility, the chemical reactivity of the isocyanate group is a critical factor in solvent selection. Organic solvents can be broadly classified as protic or aprotic.

-

Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (e.g., oxygen in alcohols, nitrogen in amines) and can act as hydrogen bond donors. Protic solvents, such as alcohols and water, will react with the highly electrophilic isocyanate group to form urethanes and ureas, respectively. Therefore, protic solvents are generally unsuitable for dissolving this compound unless a reaction is intended.

-

Aprotic Solvents: These solvents lack a hydrogen atom bonded to an electronegative atom and are therefore unable to act as hydrogen bond donors. Aprotic solvents can be further categorized as polar or nonpolar. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally good solvents for a wide range of compounds due to their ability to solvate both polar and nonpolar moieties. Nonpolar aprotic solvents (e.g., toluene, hexane) are suitable for dissolving nonpolar compounds. For dissolving this compound without reaction, aprotic solvents are the appropriate choice.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, experimental determination of solubility is essential for obtaining accurate quantitative data. The following section outlines a robust protocol for determining the solubility of this compound in a given organic solvent.

Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid. The protocol below is specifically tailored for a reactive compound like an isocyanate, emphasizing the need for anhydrous conditions.

Figure 1: Experimental workflow for the determination of this compound solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a series of oven-dried glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired anhydrous organic solvent to each vial.

-

Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated, dry glass syringe. It is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Quantify the concentration of this compound in the collected aliquot using a suitable analytical method, such as the back-titration method described below.

-

Quantification by Back-Titration

Due to the reactivity of the isocyanate group, a direct titration is often not feasible. A back-titration method provides a reliable and accurate means of quantification.

Principle: A known excess of a primary or secondary amine (di-n-butylamine is commonly used) is reacted with the isocyanate. The unreacted amine is then titrated with a standardized acid.

Procedure:

-

Transfer the collected aliquot of the saturated solution into a dry Erlenmeyer flask.

-

Add a precisely known volume of a standardized solution of di-n-butylamine in a suitable inert solvent (e.g., toluene). The amount of amine should be in significant excess to ensure complete reaction with the isocyanate.

-

Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at room temperature with gentle swirling.

-

Add a few drops of a suitable indicator (e.g., bromophenol blue).

-

Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (a color change from blue to yellow for bromophenol blue).

-

Perform a blank titration using the same volume of the di-n-butylamine solution without the this compound sample.

-

The concentration of the isocyanate in the saturated solution can then be calculated based on the difference in the titrant volumes for the sample and the blank.

Alternative Analytical Methods:

High-Performance Liquid Chromatography (HPLC) can also be used for the quantification of this compound.[10][11][12][13] This often involves pre-derivatization of the isocyanate to a more stable, UV-active or fluorescent compound, followed by separation and detection.

Data Presentation and Discussion

The compatibility of this compound with various solvents can be semi-quantitatively assessed by calculating the Relative Energy Difference (RED), which is derived from the Hansen Solubility Parameters.

RED = Ra / R₀

Where Ra is the Hansen distance between the solute and the solvent, and R₀ is the interaction radius of the solute. A general guideline for interpreting RED values is as follows:

-

RED < 1.0: High likelihood of solubility

-

1.0 < RED < 1.5: Borderline solubility

-

RED > 1.5: Low likelihood of solubility